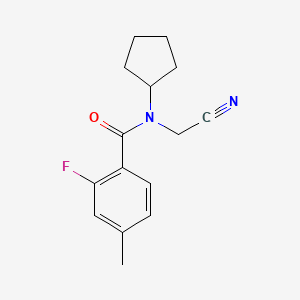

![molecular formula C10H12O3S B2527404 2-[(2-Methoxyethyl)thio]benzoic acid CAS No. 931374-69-5](/img/structure/B2527404.png)

2-[(2-Methoxyethyl)thio]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-[(2-Methoxyethyl)thio]benzoic acid has been explored in various studies. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, a compound structurally similar to the one of interest, was achieved using 4-amino salicylic acid as a starting material. The process involved methylation, thiocyanation, hydrolysis, and ethylation reactions, yielding a total of 65% with the advantage of being simple and easily controllable . Another related compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, was synthesized from readily available starting materials through two alternative approaches, with total yields of 17% and 37% . These studies demonstrate the feasibility of synthesizing benzoic acid derivatives with methoxy and thioether substituents through various chemical reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using different analytical techniques. For example, the crystal structure of a 2-methoxy-benzoic acid derivative was determined by single-crystal X-ray diffraction, revealing a monoclinic space group and specific bond lengths indicating a conjugated system . This suggests that similar structural analyses could be applied to this compound to understand its molecular conformation and bonding characteristics.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives with methoxy groups has been studied, particularly in the context of mass spectrometry. The molecular ion of 2-(2'-methoxyphenyl)benzoic acid was observed to undergo fragmentation and rearrangement under electron impact, leading to the loss of small fragments and the transfer of functional groups between rings . This indicates that this compound may also exhibit interesting fragmentation patterns that could be useful for structural elucidation or in understanding its reactivity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not directly reported in the provided papers, the studies of similar compounds can offer insights. For instance, the solubility, melting points, and yields of synthesized compounds are often reported, which are critical for assessing the practicality of synthesis methods and the potential applications of the compounds . Additionally, spectroscopic data such as IR, HNMR, and MS are commonly used to confirm the identity of synthesized compounds and could be applied to determine the properties of this compound .

Scientific Research Applications

Applications in Luminescent Properties and Coordination Chemistry

Synthesis and Luminescent Properties of Lanthanide Complexes 2-[(2-Methoxyethyl)thio]benzoic acid derivatives have been utilized in the synthesis of lanthanide coordination compounds. The study explored how substituents like electron-releasing (-OMe) or electron-withdrawing (-NO2) groups on benzoic acid derivatives influence the photoluminescence of lanthanide complexes. The findings highlighted that electron-releasing substituents enhance the electron density of the ligand, consequently improving the luminescence properties. This suggests a potential application in the development of materials with specific luminescent properties (Sivakumar et al., 2010).

Applications in Polymers and Material Sciences

Doping of Polyaniline with Benzoic Acid and Substitutes Another significant application is in the field of polymers and material sciences. Benzoic acid and its derivatives, including this compound, have been used as dopants for polyaniline, a conducting polymer. This doping process significantly influences the polymer's properties like conductivity and thermal stability. This application underscores the role of these compounds in advancing materials with tailored electrical and physical properties (Amarnath & Palaniappan, 2005).

Applications in Chemical Synthesis and Drug Development

Synthesis of Pharmaceutical Intermediates The compound also plays a role in the synthesis of pharmaceutical intermediates. For instance, its derivatives have been used in a scalable and cost-effective process for synthesizing key intermediates in the production of SGLT2 inhibitors, a class of drugs used in diabetes therapy. This highlights its importance in the pharmaceutical industry for the development and manufacturing of therapeutics (Zhang et al., 2022).

Future Directions

properties

IUPAC Name |

2-(2-methoxyethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMHWQFSICHVDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)

![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)

![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)

![2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B2527342.png)

![ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2527344.png)